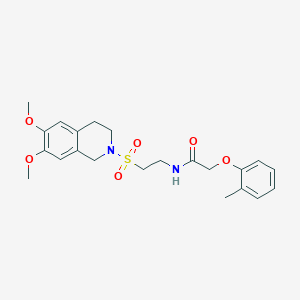
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound with significant utility in various scientific research domains. Its intricate molecular structure comprises functional groups that contribute to its versatile properties and broad-spectrum applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide involves several strategic steps:
Formation of the Isoquinoline Core: : This is achieved through the Bischler-Napieralski reaction, which cyclizes β-phenylethylamine derivatives.
Functionalization of the Core:
Sulfonylation: : This step involves the reaction of the isoquinoline core with sulfonyl chlorides to introduce the sulfonyl functional group.
Attachment of the Acetamide Moiety: : This is achieved through a nucleophilic substitution reaction where the sulfonyl-ethyl intermediate is reacted with 2-(o-tolyloxy)acetyl chloride under basic conditions to form the final compound.
Industrial Production Methods
In industrial settings, the synthesis is typically scaled up using flow chemistry techniques. This allows for greater control over reaction conditions and improves yield and purity. The process involves continuous feeding of reactants through a series of reactors, ensuring consistent quality and output.
化学反応の分析
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide undergoes several types of reactions:
Oxidation: : Oxidative cleavage can be induced, leading to the formation of sulfoxides and sulfones.
Reduction: : Hydrogenation reactions can reduce the sulfonyl group to a sulfide.
Substitution: : Electrophilic substitution reactions occur at the isoquinoline core, especially at positions 1 and 3.
Common Reagents and Conditions
Oxidation: : Typically conducted using reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Utilizes hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: : Uses halogenating agents like bromine or iodine in organic solvents under reflux conditions.
Major Products
The major products depend on the reaction conditions. For instance:
Oxidation: : Produces sulfoxides and sulfones.
Reduction: : Yields sulfides.
Substitution: : Leads to halogenated derivatives of the isoquinoline core.
科学的研究の応用
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide is used across multiple research fields:
Chemistry: : Serves as a building block for synthesizing more complex molecules.
Biology: : Acts as a probe for studying enzyme-substrate interactions.
Medicine: : Potential therapeutic agent for targeting specific biochemical pathways.
Industry: : Used in the development of new materials with unique properties.
作用機序
The compound's effects are primarily mediated through its interaction with molecular targets such as enzymes and receptors. Its sulfonyl group forms hydrogen bonds with active site residues, while the isoquinoline moiety fits into hydrophobic pockets, stabilizing the compound-enzyme complex. The acetamide linkage also contributes to its binding affinity and specificity.
類似化合物との比較
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide is unique in its structural complexity and versatility. Similar compounds include:
N-(2-(methylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide: : Lacks the isoquinoline core, leading to different reactivity and applications.
N-(2-(benzylsulfonyl)ethyl)-2-(p-tolyloxy)acetamide: : Contains a benzyl group instead of the isoquinoline moiety, altering its binding properties and biological activity.
N-(2-(ethylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide: : Simpler structure without the dihydroisoquinoline system, making it less versatile.
Each of these compounds has distinct properties and uses, highlighting the uniqueness of this compound in scientific research and industrial applications.
生物活性
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a sulfonamide linkage and a methoxy-substituted isoquinoline moiety. Its molecular formula is C17H22N2O5S, with a molecular weight of approximately 366.43 g/mol. The presence of the methoxy groups and the sulfonyl group is believed to enhance its biological activity.
Research indicates that this compound may act as an orexin receptor antagonist . Orexin receptors are involved in various physiological processes such as sleep regulation and appetite control. By modulating these receptors, the compound may offer therapeutic avenues for conditions like insomnia and obesity .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the table below:
Case Studies
- Antioxidant Activity : In vitro studies have shown that compounds similar to this compound exhibit significant scavenging effects on free radicals like DPPH and nitric oxide. This suggests potential applications in oxidative stress-related conditions .
- Antibacterial Efficacy : The compound was evaluated against various bacterial strains using the agar well diffusion method. Results indicated effective inhibition zones against both E. coli and S. aureus, comparable to standard antibiotics .
- Orexin Receptor Modulation : Functional assays demonstrated that the compound could modulate orexin receptor activity, influencing downstream signaling pathways associated with wakefulness and appetite regulation .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of related compounds. For instance, modifications that increase lipophilicity or alter functional groups have been shown to improve receptor binding affinity and selectivity .
Moreover, ongoing research aims to elucidate the specific pathways through which this compound exerts its effects on orexin receptors and its potential role in treating sleep disorders and metabolic syndromes.
特性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-16-6-4-5-7-19(16)30-15-22(25)23-9-11-31(26,27)24-10-8-17-12-20(28-2)21(29-3)13-18(17)14-24/h4-7,12-13H,8-11,14-15H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUGXSBQISQYQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














